

Synthesis and Characterization of 2,3-Dinitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dinitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2,3-Dinitrobenzoic acid** ($C_7H_4N_2O_6$), a valuable chemical intermediate in various research and development applications. Due to the limited availability of a direct, published experimental protocol for its synthesis, this guide presents a proposed methodology based on established and reliable procedures for analogous dinitrobenzoic acid isomers. The characterization data provided is a combination of reported values and predicted spectral information based on analogues, offering a robust reference for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-Dinitrobenzoic acid** is presented in the table below. This data is crucial for handling, purification, and analytical method development.

Property	Value	Reference
CAS Number	15147-64-5	[1][2]
Molecular Formula	C ₇ H ₄ N ₂ O ₆	[1][2]
Molecular Weight	212.12 g/mol	[1][2]
Appearance	Pale yellow crystalline solid (Predicted)	N/A
Melting Point	Not reported	N/A
Solubility	Sparingly soluble in cold water; soluble in hot water, ethanol, and other polar organic solvents (Predicted)	N/A

Synthesis of 2,3-Dinitrobenzoic Acid

Two primary synthetic routes are proposed for the preparation of **2,3-Dinitrobenzoic acid**: the oxidation of 2,3-dinitrotoluene and the nitration of 3-nitrobenzoic acid. While a specific protocol for the 2,3-isomer is not readily available, the following detailed experimental procedures are adapted from well-established methods for similar compounds.

Proposed Synthesis Route 1: Oxidation of 2,3-Dinitrotoluene

This method is based on the oxidation of a methyl group to a carboxylic acid using a strong oxidizing agent, a common transformation in organic synthesis. The procedure for the oxidation of 2,4,6-trinitrotoluene to 2,4,6-trinitrobenzoic acid can be adapted for this purpose.[3]

Experimental Protocol:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dinitrotoluene (1.82 g, 10 mmol).
- **Addition of Oxidizing Agent:** To the flask, cautiously add a solution of sodium dichromate (Na₂Cr₂O₇) (5.96 g, 20 mmol) in 20 mL of concentrated sulfuric acid (H₂SO₄). The addition

should be done portion-wise to control the exothermic reaction.

- Reaction Conditions: Heat the reaction mixture to 60-70°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice.
- Isolation of Crude Product: The precipitated crude **2,3-Dinitrobenzoic acid** is collected by vacuum filtration and washed with cold water until the filtrate is colorless.
- Purification: The crude product can be purified by recrystallization from hot water or an ethanol-water mixture to yield the pure **2,3-Dinitrobenzoic acid**.

Proposed Synthesis Route 2: Nitration of 3-Nitrobenzoic Acid

This route involves the introduction of a second nitro group onto the aromatic ring of 3-nitrobenzoic acid. The conditions are adapted from the nitration of benzoic acid to 3,5-dinitrobenzoic acid.^[4]

Experimental Protocol:

- Preparation of Nitrating Mixture: In a 50 mL flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid (H_2SO_4) to 5 mL of fuming nitric acid (HNO_3).
- Reaction Setup: In a separate 100 mL round-bottom flask, dissolve 3-nitrobenzoic acid (1.67 g, 10 mmol) in 15 mL of concentrated sulfuric acid.
- Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-nitrobenzoic acid at 0-5°C with constant stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Work-up: Pour the reaction mixture onto 100 g of crushed ice.
- Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

- Purification: The crude **2,3-Dinitrobenzoic acid** is purified by recrystallization from hot water or an appropriate organic solvent system.

Characterization of 2,3-Dinitrobenzoic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Spectroscopic Data

While experimental spectra for **2,3-Dinitrobenzoic acid** are not readily available, the following table summarizes the predicted and analogous spectral data.

Technique	Predicted/Analogous Data
¹ H NMR	Predicted signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three aromatic protons. The carboxylic acid proton is expected to appear as a broad singlet at $\delta > 10$ ppm. The splitting pattern will be complex due to the ortho and meta couplings.
¹³ C NMR	Predicted signals for seven distinct carbon atoms. The carboxylic carbon is expected around 165-170 ppm. The aromatic carbons attached to the nitro groups would be deshielded, while the others would appear in the typical aromatic region (120-150 ppm).
IR (Infrared) Spectroscopy	Predicted characteristic peaks for O-H stretching of the carboxylic acid (broad, ~ 3000 cm^{-1}), C=O stretching (~ 1700 cm^{-1}), asymmetric and symmetric N-O stretching of the nitro groups (~ 1530 and ~ 1350 cm^{-1} respectively), and C-H stretching of the aromatic ring (~ 3100 cm^{-1}).
Mass Spectrometry (MS)	The molecular ion peak (M^+) is expected at m/z 212. Common fragmentation patterns would involve the loss of -OH (m/z 195), -NO ₂ (m/z 166), and -COOH (m/z 167).

Purification and Analysis

Purification Methods:

- **Recrystallization:** This is the primary method for purifying the solid product. A suitable solvent system should be determined experimentally, with hot water or ethanol-water mixtures being good starting points.^[5]
- **Column Chromatography:** For removing closely related impurities, silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) can be

employed.[5]

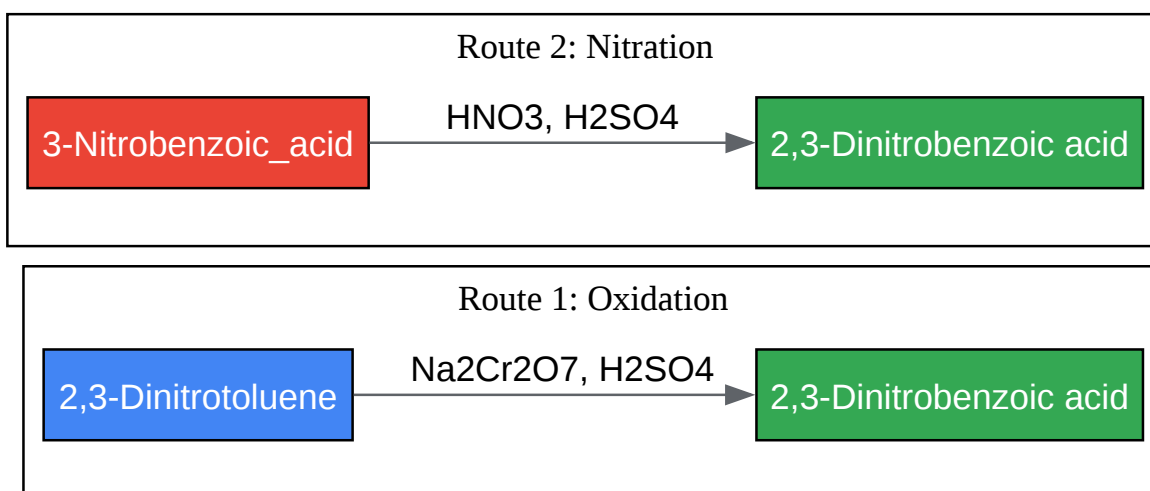
- Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.[5]

Analytical Methods:

- Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the fractions during chromatography.
- High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
- Melting Point Determination: A sharp melting point range is indicative of a pure compound.

Visualizations

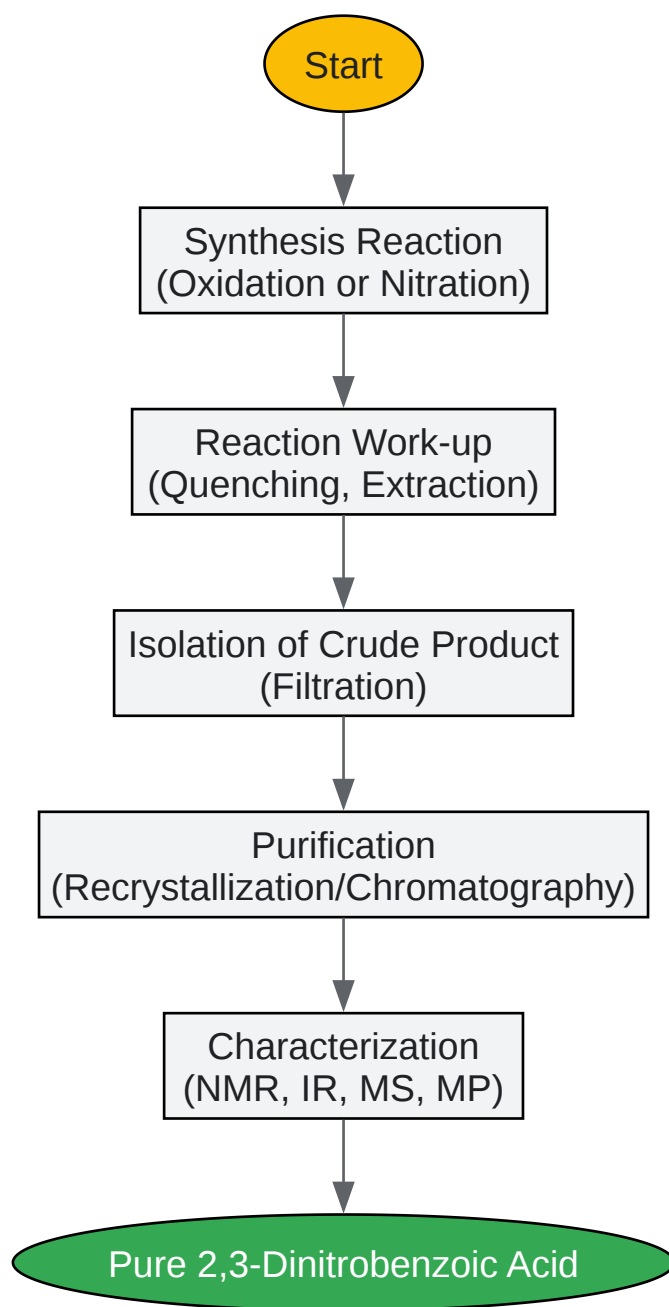
Synthesis Pathway Diagram



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Caption: Proposed synthetic routes to **2,3-Dinitrobenzoic acid**.

Experimental Workflow Diagram



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Caption: General experimental workflow for synthesis and characterization.

Safety Considerations

- Both proposed synthetic routes involve the use of strong acids and oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

- Reactions should be carried out in a well-ventilated fume hood.
- Handle fuming nitric acid and concentrated sulfuric acid with extreme caution.
- Dinitroaromatic compounds can be sensitive to heat and shock. Avoid excessive heating and grinding of the solid product.

This guide provides a foundational framework for the synthesis and characterization of **2,3-Dinitrobenzoic acid**. Researchers are encouraged to perform small-scale pilot reactions to optimize the proposed conditions for their specific laboratory settings.

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